molecular formula C10H11BrFNO2 B13033949 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine

Cat. No.: B13033949
M. Wt: 276.10 g/mol
InChI Key: BSEWBUHBUJSEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and methoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and selectivity . These methods allow for the large-scale production of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other fluorinated pyridines and enhances its utility in various applications .

Biological Activity

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's structure includes a bromine atom, a cyclobutoxy group, and a methoxy group attached to a pyridine ring. This unique configuration suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the bromine atom may enhance its electrophilic properties, allowing it to form covalent bonds with specific amino acid residues in target proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies focusing on pyridine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of critical enzymes like MurA, which is essential for bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that related pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring significantly affect the compound's potency and selectivity towards biological targets. For example, the introduction of different alkyl or aryl groups can enhance binding affinity and efficacy against specific pathogens .

Case Study 1: Antibacterial Activity

A recent study screened a library of pyridine derivatives, including this compound, for their ability to inhibit MurA from E. coli. The compound demonstrated significant inhibitory effects with an IC50 value indicating promising antibacterial potential .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, related compounds were tested for their ability to reduce inflammation in cellular models. The results indicated that these compounds could lower levels of TNF-alpha and IL-6, key mediators in inflammatory responses .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AntibacterialModerate
Anti-inflammatorySignificant
Enzyme InhibitionHigh

Table 2: Structure-Activity Relationships

Compound VariantModificationsBiological Activity
2-Bromo-6-cyclobutoxyCyclobutoxy groupAntimicrobial
2-Bromo-4-methoxypyridineMethyl substitutionReduced potency
3-Fluoro derivativesFluorine substitutionEnhanced selectivity

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxy-3-fluoro-4-methoxypyridine

InChI

InChI=1S/C10H11BrFNO2/c1-14-7-5-8(13-10(11)9(7)12)15-6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

BSEWBUHBUJSEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1F)Br)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.